N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE
Description
N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE is a complex organic compound characterized by the presence of chloro, trifluoromethyl, and dimethoxyphenyl groups
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O4/c1-26-15-6-3-11(7-16(15)27-2)9-23-28-10-17(25)24-14-8-12(18(20,21)22)4-5-13(14)19/h3-9H,10H2,1-2H3,(H,24,25)/b23-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOVPACGZPRVHF-NUGSKGIGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NOCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 3,4-dimethoxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the replacement of chloro or trifluoromethyl groups with other functional groups.
Scientific Research Applications
N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro groups but differs in the overall structure and functional groups.
Benzenamine, 2-chloro-5-(trifluoromethyl): Similar in having the chloro and trifluoromethyl groups but lacks the dimethoxyphenyl and acetamide functionalities.
Uniqueness
N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. The presence of both chloro and trifluoromethyl groups, along with the dimethoxyphenyl moiety, makes it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
